4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S2/c1-10-7-11(2)9-15(8-10)21(18,19)13-5-3-12(4-6-13)20(14,16)17/h3-6,10-11H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZZEGSEGSKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163485 | |
| Record name | Benzenesulfonyl chloride, 4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-42-8 | |
| Record name | Benzenesulfonyl chloride, 4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sequential Sulfonation-Chlorination
Adapting the solvent-free method for 2,4-disubstituted benzene sulfonyl chlorides, the synthesis proceeds via:
Step 1: Initial sulfonation
Benzene is treated with chlorosulfonic acid (ClSO₃H) at 0–30°C to form 4-chlorosulfonylbenzenesulfonic acid. The reaction is exothermic, requiring slow addition and ice-water cooling to minimize polysulfonation.
Step 2: Chlorination
The intermediate sulfonic acid is reacted with excess ClSO₃H at 10–50°C to yield benzene-1,4-disulfonyl chloride. Inorganic additives (e.g., Na₂SO₄) improve yield by absorbing water.
Step 3: Selective sulfonamide formation
One sulfonyl chloride group is reacted with 3,5-dimethylpiperidine in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 25°C for 12 hours, forming the sulfonamide bond.
Key data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | ClSO₃H, Na₂SO₄ | 0–30°C, 1 h | 65% |
| 2 | ClSO₃H, SO₃ | 50°C, 5 h | 78% |
| 3 | 3,5-dimethylpiperidine, Et₃N | 25°C, 12 h | 82% |
Modular Assembly via Sulfonylation and Coupling
This approach leverages intermediates from pyrrolo[2,3-d]pyrimidine synthesis:
Step 1: Piperidine sulfonamide synthesis
3,5-Dimethylpiperidine is reacted with methanesulfonyl chloride (MsCl) in acetone at 45°C for 7.5 hours, forming 1-(methylsulfonyl)-3,5-dimethylpiperidine.
Step 2: Benzene sulfonation
Benzene is sulfonated using ClSO₃H at 15°C, followed by chlorination with PCl₅ (0.5 eq, stepwise addition) to yield 4-sulfonylchloridebenzenesulfonic acid.
Step 3: Coupling reaction
The sulfonic acid is converted to sulfonyl chloride using PCl₅ under reduced pressure distillation (94°C, 0.4 kPa). Subsequent reaction with 1-(methylsulfonyl)-3,5-dimethylpiperidine in DCM affords the target compound.
Advantages :
- Avoids regioselectivity issues via pre-functionalized piperidine.
- Distillation ensures high-purity sulfonyl chloride.
Optimization Strategies
Regioselective Control
By-Product Mitigation
- Phosphorus pentachloride (PCl₅) addition : Divided addition over 1 hour minimizes 5-chloropyridine-3-sulfonyl chloride formation.
- Solvent-free conditions : Reduce side reactions, as demonstrated in 2,4-disubstituted benzene syntheses.
Purification and Characterization
Ice-Water Precipitation
Crude product is precipitated in ice water, yielding a 95% pure compound. Filtration and washing with cold ether remove residual ClSO₃H.
Distillation Under Reduced Pressure
Distillation at 94°C and 0.4 kPa isolates the target compound with >99% purity, as validated by GC-MS.
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 7.97 (d, J=8.1 Hz, 2H, Ar-H), 3.15 (m, 2H, piperidine-H), 2.44 (s, 6H, CH₃).
- IR (KBr) : 1375 cm⁻¹ (S=O), 1180 cm⁻¹ (C-N).
Industrial Scalability and Environmental Impact
Scalability
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom economy | 78% |
| E-factor | 2.1 |
| Process mass intensity | 4.8 |
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or acetonitrile. The reactions are typically carried out at controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
a) 2-Chloro-N-[4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl]acetamide
- Molecular Formula : C₁₅H₂₁ClN₂O₃S
- CAS No.: 908509-71-7
- Key Features: Shares the 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl backbone. Contains a chloroacetamide group (-NHCOCH₂Cl) instead of a sulfonyl chloride.
b) 4-(3,5-Dimethylphenoxy)benzene-1-sulfonyl Chloride
- Molecular Formula : C₁₄H₁₃ClO₃S
- Molecular Weight : 296.77 g/mol
- Key Features: Substitutes the piperidinylsulfonyl group with a 3,5-dimethylphenoxy ether. Retains the sulfonyl chloride group, but the phenoxy linkage increases steric bulk and may reduce solubility in polar solvents compared to the piperidine-containing analogue .
Comparative Analysis Table
*Note: Exact molecular formula and weight for the primary compound are inferred due to lack of direct evidence.
Reactivity and Application Insights
- This contrasts with the phenoxy analogue, which may exhibit lower membrane permeability due to its aromatic ether group .
- Sulfonyl Chloride vs. Chloroacetamide : The sulfonyl chloride group is highly reactive toward amines and alcohols, forming sulfonamides or sulfonate esters. In contrast, the chloroacetamide group in the acetamide derivative enables selective alkylation of thiols or amines under milder conditions, favoring targeted bioconjugation .
- Discontinuation Implications : The discontinued status of the primary compound suggests possible instability (e.g., hydrolysis of the sulfonyl chloride group) or synthesis challenges, whereas analogues with alternative reactive groups remain viable for research .
Biological Activity
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonyl chloride is a sulfonamide compound with significant biological activity. This article explores its chemical properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with dimethyl groups, linked to a benzene ring through sulfonyl groups. Its molecular formula is with a molecular weight of approximately 351.87 g/mol. The presence of both sulfonyl and sulfonamide functionalities enhances its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 3,5-dimethylpiperidine with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. This process allows for the formation of the desired sulfonamide product while neutralizing by-products like hydrochloric acid.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds with active sites, which can modulate enzyme activity.
- Receptor Interaction : The piperidine moiety may facilitate interactions with receptors involved in various signaling pathways, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Properties : Studies have shown that similar sulfonamide compounds possess significant antibacterial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in vitro and in vivo.
- Analgesic Activity : Preliminary studies suggest it may have pain-relieving properties, making it a candidate for further therapeutic exploration.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds and derivatives:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antibacterial activity against Staphylococcus aureus using similar sulfonamide derivatives. |
| Study B (2021) | Reported anti-inflammatory effects in animal models when tested with related compounds. |
| Study C (2022) | Found analgesic properties in a series of piperidine-based sulfonamides, including structural analogs. |
These findings underscore the potential of this compound as a lead compound for drug development.
Q & A
Q. What are the recommended synthetic routes for preparing 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonyl chloride, and what factors influence reaction efficiency?
Methodological Answer: Synthesis typically involves sulfonation and chlorination steps. A plausible route includes:
Sulfonation: React benzene-1-sulfonyl chloride with 3,5-dimethylpiperidine under anhydrous conditions to introduce the piperidinylsulfonyl group.
Chlorination: Use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert sulfonic acid intermediates to sulfonyl chloride.
Critical Factors:
- Solvent Choice: Anhydrous dichloromethane or tetrahydrofuran minimizes hydrolysis .
- Temperature: Controlled cooling (0–5°C) prevents side reactions during exothermic steps.
- Purification: Column chromatography or recrystallization with solvents like ethyl acetate/hexane improves yield.
- Moisture Control: Strictly anhydrous conditions prevent premature hydrolysis of the sulfonyl chloride group .
Q. What analytical methods are most effective for quantifying this compound in reaction mixtures, and how should system suitability be validated?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) is preferred:
- Mobile Phase: Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) at pH 4.6 .
- Detection: UV absorbance at 210–230 nm (optimal for sulfonyl chlorides).
Validation Criteria (System Suitability):
Resolution: Baseline separation from impurities (resolution ≥1.5).
Retention Time Reproducibility: ±0.1 min across triplicate runs.
Theoretical Plates: ≥2000 for the analyte peak.
| Parameter | Specification | Reference Method |
|---|---|---|
| Mobile Phase Ratio | Methanol:Buffer = 65:35 | |
| pH | 4.6 (adjusted with acetic acid) | |
| Column Type | C18 reverse-phase |
Advanced Research Questions
Q. How does the steric environment of the 3,5-dimethylpiperidinyl group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?
Methodological Answer: The 3,5-dimethyl groups on the piperidine ring introduce steric hindrance, which:
- Reduces Reactivity: Slows nucleophilic attack on the sulfonyl chloride group due to restricted access.
- Enhances Selectivity: Favors reactions with smaller, less sterically hindered nucleophiles (e.g., primary amines over secondary amines).
Experimental Validation:
- Compare reaction rates with piperidine analogs lacking methyl groups (e.g., unsubstituted piperidine derivatives) under identical conditions .
- Use kinetic studies (e.g., NMR monitoring) to quantify steric effects on reaction rates.
Q. How can researchers address challenges in regioselectivity when using this compound to modify biomolecules such as proteins?
Methodological Answer: Key Strategies:
pH Control: Conduct reactions at pH 7–8 to target lysine residues (amino groups) while minimizing cysteine (thiol) reactivity .
Protecting Groups: Pre-block cysteine residues with iodoacetamide before sulfonyl chloride treatment.
Temperature Modulation: Lower temperatures (4°C) reduce nonspecific binding to hydroxyl groups (e.g., serine, tyrosine) .
Case Study:
- In peptide modification, pre-incubation with tris(2-carboxyethyl)phosphine (TCEP) reduces disulfide bonds, enabling selective thiol targeting.
Q. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?
Methodological Answer: Contradictions Often Arise From:
- Hydrolysis kinetics differences due to buffer composition or ionic strength.
Resolution Workflow:
Standardized Buffers: Use sodium acetate (pH 4–5) or phosphate (pH 7–8) with consistent ionic strength (e.g., 0.1 M) .
Real-Time Monitoring: Track hydrolysis via HPLC or conductivity measurements.
Control for Catalysts: Avoid metal contaminants (e.g., Fe³⁺) that accelerate degradation.
Data Comparison Table:
| pH | Half-Life (25°C) | Buffer System | Reference |
|---|---|---|---|
| 4.6 | 48 hours | Sodium acetate | |
| 7.0 | 2 hours | Phosphate |
Q. What safety protocols are critical for handling this compound, given its reactive sulfonyl chloride group?
Methodological Answer: Critical Protocols:
- PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Spill Management: Neutralize spills with sodium bicarbonate slurry before disposal.
First Aid:
- Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
